molecular formula C11H13FO3 B3142494 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 50703-56-5

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B3142494
CAS No.: 50703-56-5
M. Wt: 212.22 g/mol
InChI Key: AAABJKSOVYDFKA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the introduction of the fluoro and methoxy groups onto the phenyl ring, followed by the addition of the propanoic acid moiety. Common synthetic routes include:

    Electrophilic Aromatic Substitution: Introduction of the fluoro and methoxy groups onto the benzene ring.

    Grignard Reaction: Formation of the propanoic acid moiety by reacting the substituted benzene with a Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of 3-(3-Substituted-4-methoxyphenyl)-2-methylpropanoic acid.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The propanoic acid moiety may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

    3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of a propanoic acid group.

    3-Fluoro-4-methoxyphenylamine: Contains an amine group instead of a propanoic acid group.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAABJKSOVYDFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluoro-4-methoxy-α-methylcinnamic acid, (49.5 g.; 0.236 mole) in 800 ml. methanol is hydrogenated at 43 lbs. pressure and room temperature until the theoretical uptake of hydrogen has occurred (24 min at 20° C., using 1.5 g. platinum oxide catalyst). The solution is filtered and then evaporated with warming to 60° to give 3-fluoro-4-methoxy-α-methyl dihydrocinnamic acid, Rf 0.5 on silica-gel G with methylene chloride-methanol (9:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
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3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
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3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
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3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
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3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

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